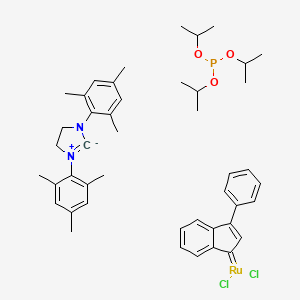
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-(3-phenylinden-1-ylidene)ruthenium;tripropan-2-yl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-(3-phenylinden-1-ylidene)ruthenium;tripropan-2-yl phosphite is a useful research compound. Its molecular formula is C45H57Cl2N2O3PRu and its molecular weight is 876.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ring-Closing Metathesis Catalysts
The indenylidene-imidazolylidene complexes of ruthenium, featuring 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene and tripropan-2-yl phosphite ligands, have been identified as efficient catalyst precursors for ring-closing metathesis (RCM). This catalytic activity is crucial for synthesizing cyclic compounds, which are significant in the development of pharmaceuticals and materials science (Jafarpour, Schanz, Stevens, & Nolan, 1999).
Olefin Metathesis Precatalysts/Initiators
Variations in the sterical properties of N-heterocyclic carbene (NHC) coligands in ruthenium complexes have shown distinct effects on their catalytic behavior and thermal stability, particularly in olefin metathesis reactions. These findings are critical for developing more efficient and thermally stable catalysts for industrial applications (Pump et al., 2015).
Synthesis and Characterization of NHC Ligands
The synthesis of free NHCs, such as 1,3-bis-(2,4,6-trimethylphenyl)imidazol-2-ylidene, and their incorporation into ruthenium-based metathesis complexes have been detailed. These complexes exhibit high efficiency in macrocyclizations involving RCM and cross-metathesis, highlighting the importance of ligand design in enhancing catalytic activity (Bantreil & Nolan, 2011).
Recyclable Catalysts for Olefin Cross-Metathesis
Ruthenium complexes bearing the NHC ligand 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene have been shown to be effective and recyclable catalysts for olefin cross-metathesis in biphasic media. This property is particularly valuable for industrial applications where catalyst recovery and reuse can significantly reduce costs (Clavier, Nolan, & Mauduit, 2008).
Electrochemical Reduction in Ionic Liquids
The electrochemical reduction of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride to produce a nucleophilic carbene demonstrates the compatibility of these carbenes with ionic liquids. This compatibility is crucial for developing new methodologies in green chemistry and catalysis (Gorodetsky, Ramnial, Branda, & Clyburne, 2004).
properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-(3-phenylinden-1-ylidene)ruthenium;tripropan-2-yl phosphite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C15H10.C9H21O3P.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;1-7(2)10-13(11-8(3)4)12-9(5)6;;;/h9-12H,7-8H2,1-6H3;1-9,11H;7-9H,1-6H3;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVIIKMINHOOBH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.CC(C)OP(OC(C)C)OC(C)C.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57Cl2N2O3PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255536-61-8 |
Source


|
| Record name | cis-[1,3-bis(2,4,6-Trimethylphenyl)-2-imidazolidinylidene] dichloro -(3-phenyl-1H-indene-1-ylidene)(tris-isopropylphospite) ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6594572.png)
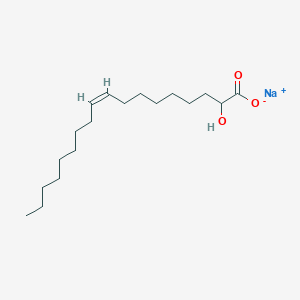
![6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6594577.png)

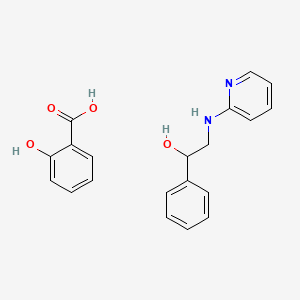

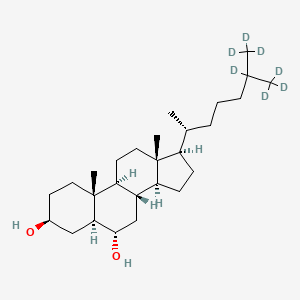

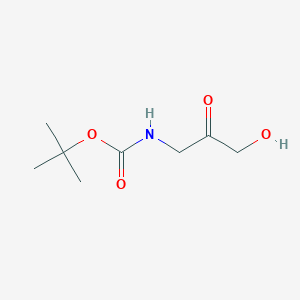

![[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid](/img/structure/B6594638.png)
![5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6594662.png)

